molecular formula C21H18ClN3O B11346007 7-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11346007
M. Wt: 363.8 g/mol
InChI Key: FDZNCKCDSBLRCI-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chlorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloroaniline with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized to produce the quinazolinone core. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

7-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-methylphenyl)benzene sulfonamide
  • 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Uniqueness

Compared to similar compounds, 7-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique quinazolinone core structure and the specific substitution pattern of chlorophenyl and methylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-2-(4-methylanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H18ClN3O/c1-13-2-8-17(9-3-13)24-21-23-12-18-19(25-21)10-15(11-20(18)26)14-4-6-16(22)7-5-14/h2-9,12,15H,10-11H2,1H3,(H,23,24,25)

InChI Key

FDZNCKCDSBLRCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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